N-(2-hydroxytetracosanoyl)-phytosphingosine

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-XRFUAQTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxytetracosanoyl)-phytosphingosine, a member of the phytoceramide family, is a sphingolipid that plays a significant role in cellular signaling and skin barrier function. Its biological activity is closely linked to various physiological processes, including apoptosis, cell differentiation, and the maintenance of the skin's lipid barrier. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Structure and Properties

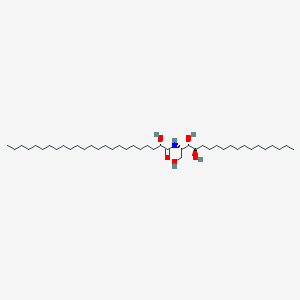

This compound is characterized by a long-chain fatty acid attached to phytosphingosine. The structural formula can be represented as follows:

This compound belongs to the class of phytoceramides , which are known for their role in maintaining skin hydration and barrier integrity.

1. Cellular Signaling

Phytosphingosine derivatives, including this compound, are involved in crucial cellular signaling pathways. They can act as second messengers in various cellular processes:

- Apoptosis : Long-chain ceramides and their derivatives are known to induce apoptosis in certain cell types by activating specific signaling cascades .

- Cell Cycle Regulation : These compounds can halt the cell cycle at various checkpoints (G0/G1 and G2/M), thereby influencing cell proliferation and differentiation .

2. Skin Barrier Function

The primary biological activity of this compound is its role in enhancing the skin barrier function. It contributes to:

- Lipid Composition : Phytoceramides are essential components of the stratum corneum, helping to form a protective barrier against environmental stressors .

- Hydration : They assist in retaining moisture within the skin, preventing transepidermal water loss (TEWL) and promoting overall skin health.

Case Studies

Several studies have investigated the effects of phytoceramides on skin health:

- Atopic Dermatitis : A study highlighted that restoring ceramide levels, including phytosphingosine derivatives, can significantly improve symptoms of atopic dermatitis by restoring the lipid barrier .

- Antioxidant Activity : Other research has shown that certain sphingolipids exhibit antioxidant properties, which may contribute to their protective effects on skin cells against oxidative stress .

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of this compound have shown varied results:

- In a study involving cancer cell lines (K562 and HL-60), it was found that this compound did not exhibit significant cytotoxic activity at concentrations up to 10 μM . This suggests a selective action where it may promote healthy cell function without inducing cell death.

Data Tables

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxytetracosanoyl)-phytosphingosine is a long-chain sphingolipid characterized by the presence of a hydroxyl group at the second carbon of the tetracosanoyl chain. Its molecular formula is , indicating it contains a long hydrophobic tail, which contributes to its biological activity and interaction with cell membranes .

Antimicrobial Properties

Research indicates that phytosphingosine derivatives exhibit antimicrobial properties, particularly against skin pathogens. A study highlighted the effectiveness of sphingolipid compounds in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are common culprits in skin infections . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates immune responses by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that N-(2-OH-C24)-PS can reduce inflammation in keratinocytes, making it a candidate for treating inflammatory skin conditions like eczema and psoriasis .

Dermatological Uses

This compound is being explored in cosmetic formulations aimed at enhancing skin barrier function and hydration. Its ability to mimic natural lipids in the skin aids in restoring moisture and improving overall skin health .

Table 1: Summary of Dermatological Applications

| Application | Mechanism of Action | Evidence |

|---|---|---|

| Skin Hydration | Enhances lipid barrier | Clinical trials on moisturizer efficacy |

| Anti-acne | Inhibits bacterial growth | In vitro studies |

| Anti-inflammatory | Reduces cytokine production | Cell culture assays |

Oncology Research

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that N-(2-OH-C24)-PS can alter lipid metabolism in tumor cells, leading to increased sensitivity to chemotherapeutic agents . This property makes it a potential adjunct therapy in cancer treatment.

Case Study: Lipid Metabolism Alteration in Cancer Cells

- Objective : To evaluate the effects of N-(2-OH-C24)-PS on lipid composition in glioma cells.

- Method : Mass spectrometry was used to analyze lipid profiles before and after treatment.

- Findings : Treatment resulted in a significant increase in sphingomyelin levels and a decrease in unsaturated fatty acids, suggesting a shift towards a more stable membrane environment conducive to apoptosis .

Metabolic Implications

This compound plays a role in metabolic pathways involving sphingolipids. Research indicates that it can influence fatty acid metabolism, potentially impacting energy homeostasis and insulin sensitivity . This aspect is particularly relevant for metabolic disorders such as obesity and type 2 diabetes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

| Compound | Sphingoid Base | Acyl Chain | Hydroxylation | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| N-(2-Hydroxytetracosanoyl)-phytosphingosine (CER AP) | Phytosphingosine (C18) | C24, 2R-hydroxy | C-1, C-3, C-4 (sphingoid); C-2 (acyl) | C42H85NO5 | 684.1 g/mol |

| N-Tetracosanoyl-phytosphingosine (CER NP) | Phytosphingosine (C18) | C24, non-hydroxylated | C-1, C-3, C-4 (sphingoid) | C42H85NO4 | 667.1 g/mol |

| N-(2-Hydroxytetracosanoyl)-sphingosine (CER AS) | Sphingosine (C18) | C24, 2R-hydroxy | C-1, C-3 (sphingoid); C-2 (acyl) | C42H83NO4 | 666.1 g/mol |

| C24 (2'(S)-Hydroxy) Phytoceramide | Phytosphingosine (C18) | C24, 2S-hydroxy | C-1, C-3, C-4 (sphingoid); C-2 (acyl) | C42H85NO5 | 684.1 g/mol |

| CER EOS (Omega-hydroxyacyl-sphingosine) | Sphingosine (C18) | C30, omega-hydroxy | C-1, C-3 (sphingoid); terminal hydroxyl (acyl) | C48H95NO4 | 750.2 g/mol |

- Hydroxylation: The 2R-hydroxyl group in CER AP enhances polarity compared to non-hydroxylated CER NP, impacting lipid bilayer organization . The stereochemistry (R vs.

- Acyl Chain Length : CER AP (C24) forms shorter lipid lamellae compared to CER EOS (C30), which contributes to long-periodicity phases in the stratum corneum .

Antimicrobial Effects

- Phytosphingosine vs. Sphingosine : Phytosphingosine’s additional hydroxyl group at C-4 increases hydrophilicity, reducing its membrane-partitioning efficiency compared to sphingosine. This explains its weaker antimicrobial activity against E. coli and S. aureus .

- Hydroxylated vs.

Metabolic and Signaling Roles

- Neuroprotection : Phytoceramides (e.g., CER AP) exhibit neuroprotective effects by inhibiting glutamate-induced toxicity, whereas phytosphingosine lacks this activity due to the absence of the N-acyl chain .

- Cancer Biomarkers: Phytosphingosine and sphinganine are downregulated in oral squamous cell carcinoma (OSCC), suggesting roles in apoptosis regulation via ceramide synthesis .

Skin Barrier Function

- CER AP stabilizes the stratum corneum by forming tightly packed lipid layers. Its shorter acyl chain (C24) vs. CER EOS (C30) results in distinct lamellar organization, influencing permeability and hydration .

Physicochemical Properties

Preparation Methods

Fermentation Parameters

-

Carbon Source : Glycerol (30 g/L) enhances biomass titers compared to glucose, improving TAPS (tetraacetylphytosphingosine) productivity.

-

Temperature : Optimal growth at 30°C.

-

Additives :

-

Surfactants (e.g., Tween, Triton) increase yield by 15–20%.

-

Precursors (palmitic acid, serine) boost TAPS synthesis.

-

Ethanol/methanol solvents improve extraction efficiency.

-

TAPS Extraction and Deacetylation

-

Extraction : Freeze-dried cells are ground with methanol/ethyl acetate (1:1), yielding 85% TAPS in the first extraction.

-

Deacetylation : Base-catalyzed hydrolysis (e.g., KOH) converts TAPS to phytosphingosine, retaining the natural D-erythro stereochemistry.

Synthesis of 2-Hydroxytetracosanoic Acid

The 2-hydroxytetracosanoyl moiety is synthesized via:

Kolbe Electrochemical Synthesis

Hydroxylation via FA2H Enzyme

-

Enzymatic Route : Fatty acid 2-hydroxylase (FA2H) introduces the 2-hydroxy group in vivo, though this method is less common in industrial synthesis.

Coupling Phytosphingosine and 2-Hydroxytetracosanoic Acid

Amidation Reaction

Enzymatic Acylation

-

Lipase Catalysis : Candida antarctica lipase B facilitates N-acylation in non-aqueous media, though yields are lower (50–60%) compared to chemical methods.

Purification and Characterization

Chromatographic Purification

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C42H85NO5 | |

| Molecular Weight | 684.1 g/mol | |

| Melting Point | 98–102°C | |

| IR Absorption (cm⁻¹) | 3300 (OH), 1640 (amide I) | |

| GC-MS Retention Time | 12.3 min (C24 acyl chain) |

Industrial-Scale Optimization

Fermentation Yield Enhancements

Q & A

Q. Q1. What are the optimal synthesis protocols for N-(2-hydroxytetracosanoyl)-phytosphingosine, and how do challenges like regioselectivity impact yield?

Synthesizing this compound requires addressing three contiguous stereogenic centers (2S, 3S, 4R configuration). Traditional methods involve multistep reactions with protecting group manipulation, which often suffer from low stereoselectivity and high costs. For example, benzylation of the acylated phytosphingosine scaffold (e.g., using benzyl bromide/NaH in DMF) achieves 87% yield but risks side reactions like N-benzylation . Optimized protocols suggest using enzyme-assisted catalysis or flow chemistry to reduce steps and improve regioselectivity .

Q. Q2. How can researchers resolve solubility challenges for in vitro and in vivo studies?

The compound is sparingly soluble in aqueous solutions. For in vitro work, pre-dissolution in DMSO (≤10% v/v) is common, but if precipitation occurs, ethanol, DMF, or chloroform:methanol (4:1) mixtures are alternatives . In vivo formulations require biocompatible solvents:

Q. Q3. What storage conditions ensure long-term stability?

- Powder : Store at -20°C (stable for 3 years) or 4°C (2 years).

- Solubilized form : Store at -80°C (6 months) or -20°C (1 month). Avoid >3 freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. Q4. How do stereochemical variations in phytosphingosine derivatives affect biological activity in disease models?

The (S)-isomer of C24-hydroxy phytoceramide (e.g., N-(S)-α-C24 phytosphingosine) shows distinct bioactivity compared to the (R)-isomer. In experimental asthma models, elevated phytosphingosine levels correlate with worsened asthma control (negative correlation with ACT scores), suggesting stereospecific interactions with GABA receptors or PPARγ pathways . Use chiral HPLC or circular dichroism (CD) to verify stereopurity and link structural features to functional outcomes .

Q. Q5. What analytical methods are critical for characterizing this compound in lipidomic studies?

Q. Q6. How can contradictory solubility data across studies be systematically addressed?

Discrepancies in solvent compatibility (e.g., DMSO vs. ethanol) may arise from batch-specific impurities or hydration states. Standardize protocols by:

Pre-drying the compound under vacuum.

Testing solubility in a solvent panel (DMSO, ethanol, chloroform:methanol) using nephelometry.

Cross-validating with computational models (e.g., Hansen solubility parameters) .

Q. Q7. What role does this compound play in neurodegenerative disease models?

In Alzheimer’s disease (AD), phytosphingosine is a putative biomarker, with upregulated levels linked to lipid dysregulation. Mechanistic studies suggest it modulates sphingolipid metabolism, impacting β-amyloid aggregation. Use transgenic mouse models (e.g., APP/PS1) and lipidomics to track spatial-temporal changes in brain tissue .

Methodological Best Practices

Q. Q8. How to design dose-response studies for toxicological profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.